molecular formula C9H12OS B8635238 3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran CAS No. 61720-55-6

3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran

Cat. No.: B8635238
CAS No.: 61720-55-6
M. Wt: 168.26 g/mol
InChI Key: UDYUQCKUJYCASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

61720-55-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

3-but-2-enylsulfanyl-2-methylfuran

InChI

InChI=1S/C9H12OS/c1-3-4-7-11-9-5-6-10-8(9)2/h3-6H,7H2,1-2H3

InChI Key

UDYUQCKUJYCASI-UHFFFAOYSA-N

Canonical SMILES

CC=CCSC1=C(OC=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50 ml round bottom 1 neck flask equipped with nitrogen inlet tube, "Y" tube, reflux condenser, magnetic stirrer, and cold water bath is placed a solution containing 0.54 g of sodium methylate (0.01 moles) in 6 ml of anhydrous methanol. 1.14 g (0.01 moles) of 2-methyl-3-furan thiol in 6 ml of anhydrous methanol is then added to the sodium methylate solution. The reaction mass is stirred for a period of 10 minutes, with cooling, maintaining the temperature thereof between 24° and 30° C. 0.91 g (0.01 moles) of a mixture of 80% 1-chloro-2-butene and 20% 3-chloro-1-butene dissolved in 2 ml of anhydrous methanol is then added over a 4 minute period warming to 33° C. The reaction mass is allowed to cool to 23° C. and remains at that temperature, with stirring, for a period of 2.5 hours, at which time it is concentrated to 7 ml on a rotary evaporator using water aspirator vacuum. 20 ml water is then added and the reaction mass is neutralized to a pH of 5 - 6 using 4% hydrochloric acid. The reaction mass is extracted with three 10 ml portions of n-hexane. The hexane extracts are combined, washed with 2 ml saturated sodium chloride solution, dried with anhydrous sodium sulfate and concentrated using a rotary evaporator to yield 1.24 g of a yellow oil.
Name
sodium methylate
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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